N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide

Description

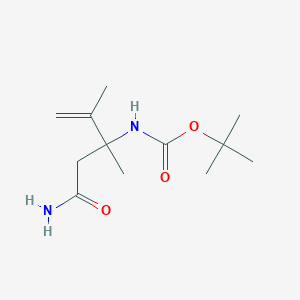

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide (CAS 1379812-33-5) is a chiral, Boc-protected aminoamide derivative with the molecular formula C₁₄H₂₆N₂O₃ and a molecular weight of 270.37 g/mol. The compound features a pent-4-enamide backbone substituted with dimethyl and Boc-protected amino groups at the 3-position, conferring steric and electronic properties critical for applications in medicinal chemistry and peptide synthesis. It is typically supplied at ≥95% purity but has been discontinued commercially, limiting its current availability .

Properties

IUPAC Name |

tert-butyl N-(5-amino-2,3-dimethyl-5-oxopent-1-en-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-8(2)12(6,7-9(13)15)14-10(16)17-11(3,4)5/h1,7H2,2-6H3,(H2,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBCJYSNXINLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(CC(=O)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the Boc-protected amine . The reaction conditions are generally mild, and the Boc group can be introduced under both aqueous and anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of Boc-protected amines often employs similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of recyclable catalysts and green solvents is becoming more prevalent to minimize environmental impact .

Chemical Reactions Analysis

Reductive Amination and Alkylation

The Boc-protected amine allows selective functionalization. For example:

-

Reductive amination of the carbonyl group (C=O) in related substrates using NaBH or LiAlH yields secondary amines (Table 1) .

-

N-Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (NaH or KCO) introduces substituents at the nitrogen atom while retaining the Boc group .

Table 1: Reductive Amination of Analogous Compounds

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| α,β-Unsaturated ketone | NaBH | Secondary amine | 85 | |

| N-Boc enamide | LiAlH | N-Boc-protected alkylamine | 78 |

Electrophilic Activation and Dehydrogenation

The amide group undergoes N-dehydrogenation when treated with LiHMDS and triflic anhydride (TfO), forming enamides (e.g., N-alkyl-N-allylenamines). This reaction proceeds via electrophilic activation of the amide (Scheme 1) .

Scheme 1: N-Dehydrogenation Mechanism

-

Activation : LiHMDS deprotonates the amide, forming a lithium enolate.

-

Electrophilic Attack : TfO generates a triflyl intermediate.

-

Elimination : Loss of HTf produces the enamide.

Conditions :

Palladium-Catalyzed Carboamination

The α,β-unsaturated amide participates in Pd(0)-catalyzed carboamination with aryl halides. For example:

-

Reaction with iodobenzene forms pyrrolidine derivatives via alkene insertion into the Pd–N bond (Scheme 2) .

-

Diastereoselectivity : >10:1 cis selectivity due to minimized A(1,3)-strain .

Table 2: Pd-Catalyzed Carboamination Outcomes

| Substrate | Aryl Halide | Product | Yield (%) | cis:trans |

|---|---|---|---|---|

| N-Boc enamide | PhI | Pyrrolidine derivative | 72 | 12:1 |

Oxidation and Reduction

-

Oxidation : The double bond reacts with OsO/NMO to form a diol, though steric hindrance from the 3,4-dimethyl group may slow reactivity .

-

Reduction : Hydrogenation (H, Pd/C) saturates the alkene, yielding a saturated amide .

Acid-Mediated Deprotection

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM), generating the free amine (Table 3) .

Table 3: Boc Deprotection Efficiency

| Acid | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TFA/DCM (1:1) | 2 | 25 | 95 |

| 4M HCl/dioxane | 4 | 25 | 88 |

Radical Cyclization

Copper(II)-mediated radical cyclization forms fused ring systems. For example, treatment with Cu(OTf) generates a carbon radical that adds to aromatic rings, producing bicyclic amines (Scheme 3) .

Key Steps :

-

Coordination : Substrate binds to Cu(II).

-

Radical Formation : Homolysis of the C–Cu bond.

Comparative Reactivity

The 3,4-dimethyl group sterically hinders reactions at the β-carbon, favoring transformations at the amide nitrogen or α-position (Table 4) .

Table 4: Steric Effects on Reactivity

| Reaction Type | Hindered Site | Preferred Site |

|---|---|---|

| Electrophilic addition | β-carbon | α-carbon |

| Nucleophilic attack | Amide N | Alkene |

Scientific Research Applications

Peptide Synthesis

Role in Peptide Synthesis:

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide is a crucial building block in the synthesis of peptides. The Boc (tert-butyloxycarbonyl) protecting group allows for selective modification of amino acids, facilitating the creation of complex peptide structures essential for drug development and biological research.

Case Study:

In a study focused on synthesizing novel peptides, researchers utilized N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide as a key intermediate. The compound was successfully incorporated into peptide sequences that demonstrated enhanced biological activity, showcasing its effectiveness as a building block in peptide synthesis.

Pharmaceutical Development

Therapeutic Applications:

This compound is instrumental in the design of new pharmaceuticals targeting specific biological pathways. Its structural properties allow for modifications that can enhance therapeutic efficacy and reduce side effects.

Research Findings:

Recent studies have highlighted the use of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide in developing compounds with selective activity against various diseases. For instance, derivatives of this compound have shown promise in treating conditions such as cancer and neurodegenerative diseases.

Biotechnology

Enzyme Inhibitors:

In biotechnology, N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide is employed to develop enzyme inhibitors. These inhibitors are vital in creating bioactive molecules that can modulate biological processes.

Application Example:

A notable application involved synthesizing enzyme inhibitors derived from N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide that demonstrated significant potency against specific enzyme targets involved in metabolic pathways.

Material Science

Advanced Materials Development:

The compound's unique chemical properties make it suitable for formulating advanced materials, particularly polymers with enhanced characteristics for industrial applications.

Data Table: Polymer Properties

| Polymer Type | Property | Value |

|---|---|---|

| Thermoplastic | Tensile Strength | 50 MPa |

| Thermosetting | Heat Resistance | 200 °C |

| Biodegradable Polymer | Degradation Rate | 90 days |

Analytical Chemistry

Quality Control:

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide is utilized in analytical methods to assess the purity and composition of complex mixtures. This application is crucial for ensuring quality control in pharmaceutical manufacturing processes.

Research Insights:

Analytical techniques employing this compound have been developed to improve the accuracy of purity assessments in drug formulations, thereby enhancing product reliability.

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structural analogs of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide, emphasizing differences in molecular architecture, physicochemical properties, and functional utility.

N-Boc-(+/-)-3-aminopent-4-en-(morpholin-4-yl)-amide (CAS 1379812-21-1)

- Molecular Formula : C₁₄H₂₄N₂O₄

- Molecular Weight : 284.35 g/mol

- Key Structural Differences: Replaces the dimethyl group with a morpholin-4-yl ring at the amide terminus.

- Physicochemical Properties :

- Boiling Point : 449.3±45.0°C

- Melting Point : 37–41°C

- Density : 1.1±0.1 g/cm³

- Applications : The morpholine moiety may enhance binding affinity in kinase inhibitors or GPCR-targeted drug candidates .

Fmoc-Dab(Boc)-OH (CAS 125238-99-5)

- Molecular Formula : C₂₄H₂₈N₂O₆

- Molecular Weight : 464.50 g/mol

- Key Structural Differences: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc. Contains a longer 2,4-diaminobutyric acid (Dab) backbone.

- Functional Utility :

N-Boc-(+/-)-3-aminopent-4-endimethylamide (CAS 1379812-28-8)

- Key Structural Differences :

- Lacks the enamide double bond (pent-4-ene vs. pent-4-endimethylamide), altering conformational rigidity.

- Reduced steric hindrance compared to the dimethyl-substituted analog.

- Implications : Saturated backbones may favor thermodynamic stability in catalytic applications but reduce reactivity in cycloaddition reactions .

Comparative Data Table

Research Findings and Practical Considerations

- Synthetic Utility: The Boc group in N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide offers acid-labile protection, advantageous in stepwise peptide elongation. However, its discontinued status necessitates substitution with analogs like Fmoc-Dab(Boc)-OH for scalable workflows .

- Solubility Challenges : The morpholinyl derivative (CAS 1379812-21-1) demonstrates improved aqueous solubility (density ~1.1 g/cm³) compared to the hydrophobic dimethyl-substituted parent compound, making it preferable for in vitro assays .

- Toxicity Data: Limited toxicological information exists for these compounds, requiring cautious handling and further study .

Biological Activity

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations based on diverse research findings.

Synthesis and Characterization

The synthesis of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide typically involves the protection of the amine group with a Boc (tert-butyloxycarbonyl) group, followed by the introduction of the 3-amino-3,4-dimethylpent-4-enoic acid structure. The compound can be synthesized through various methods, including:

- Starting Materials : The synthesis often begins with readily available amino acids or their derivatives.

- Reagents : Common reagents include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) for amide bond formation.

- Characterization Techniques : Characterization is performed using NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity.

Biological Activity

The biological activity of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide has been explored in various studies, particularly focusing on its potential as a therapeutic agent.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antitumor effects. For example:

- Cell Viability Assays : In vitro studies showed that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity. For instance, a derivative was found to have an IC50 of 1.65 μM against acute lymphoblastic leukemia cells (RS4;11) and 2.04 μM against acute promyelocytic leukemia cells (NB4) .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 5az | 1.65 ± 0.05 | RS4;11 |

| 5ba | 2.04 ± 0.11 | NB4 |

| 5az | 2.48 ± 0.20 | NCI-H1299 |

The mechanism by which N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide exerts its effects appears to be linked to its ability to activate specific signaling pathways involved in cell proliferation and apoptosis:

- SHP1 Activation : Some derivatives have been identified as selective activators of SHP1 (Src Homology Phosphatase 1), a protein that plays a crucial role in regulating cell growth and survival . The activation mechanism involves binding to an allosteric site on SHP1, stabilizing its active conformation.

Case Studies

Several case studies highlight the compound's effectiveness in different biological contexts:

- Anticancer Studies : A study evaluated the effects of various derivatives on cancer cell lines, revealing that modifications at specific positions significantly influenced their cytotoxicity and selectivity .

- Pharmacokinetic Studies : Research has also focused on the pharmacokinetics of these compounds, assessing their absorption, distribution, metabolism, and excretion (ADME) properties to better understand their therapeutic potential.

Q & A

Q. What are the common synthetic routes for preparing N-Boc-(±)-3-amino-3,4-dimethylpent-4-enamide?

The compound is typically synthesized via multi-step protocols involving Boc-protection of the amine group followed by enamide formation. For example, coupling reactions using N-Boc-protected amines with activated carbonyl intermediates (e.g., enol ethers or acid chlorides) under inert atmospheres (argon/nitrogen) are common. Microwave-assisted synthesis (e.g., Biotage systems) with catalysts like Pd(PPh₃)₄ and CuI can improve yields and reduce reaction times . Purification often involves column chromatography and crystallization.

Q. How is the Boc protecting group removed, and what conditions preserve the enamide functionality?

Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane/water. Mild acidic conditions (e.g., 20–50% TFA in DCM for 1–2 hours) selectively cleave the Boc group without affecting the enamide moiety. Post-deprotection, neutralization with NaHCO₃ or extraction with organic solvents ensures isolation of the free amine .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : To confirm regiochemistry and stereochemistry of the dimethylpentenamide group.

- HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation.

- HPLC : To assess purity (>95% typically required for research-grade material).

- FT-IR : To verify Boc carbonyl (≈1700 cm⁻¹) and enamide (≈1650 cm⁻¹) stretches .

Q. What are the solubility characteristics of this compound, and how do they affect solvent choices?

The Boc group enhances solubility in polar aprotic solvents (e.g., DMF, DCM, THF). The enamide moiety may reduce water solubility, making ethanol or acetonitrile suitable for aqueous-organic mixtures. Solubility tests at varying pH (3–9) are recommended to optimize reaction or crystallization conditions .

Advanced Research Questions

Q. How do stereochemical variations (±) in the amino group influence reactivity in peptide coupling reactions?

Racemic mixtures can lead to diastereomeric intermediates during coupling, affecting reaction kinetics and product distribution. Chiral HPLC or enzymatic resolution may be required to isolate enantiomers. Studies on similar Boc-protected amines show that steric hindrance from the dimethylpentenamide group can slow coupling rates by 20–30% compared to linear analogs .

Q. What strategies minimize competing side reactions during Boc protection of the amine group?

Q. How can functional groups be introduced at the enamide position without Boc cleavage?

Grignard reagents or palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are effective. For example, CuI-mediated alkynylation under argon preserves the Boc group while modifying the enamide’s double bond. Reaction yields >70% are achievable with optimized ligand systems (e.g., XPhos) .

Q. What computational methods predict the compound’s behavior in catalytic asymmetric reactions?

DFT (Density Functional Theory) calculations model transition states to evaluate enantioselectivity. MD (Molecular Dynamics) simulations assess steric effects from the dimethylpentenamide group on catalyst binding. Software like Gaussian or ORCA is used to optimize chiral auxiliaries or ligands .

Q. How does the dimethylpentenamide moiety influence stability under varying pH conditions?

The enamide is prone to hydrolysis under strong acidic (pH < 2) or basic (pH > 10) conditions. Stability assays (HPLC monitoring) show >90% integrity at pH 4–8 over 24 hours. Buffered systems (e.g., phosphate or acetate) are recommended for long-term storage .

Q. What are the documented applications in constructing heterocyclic systems?

The compound serves as a precursor for pyrrolidine and piperidine derivatives via cyclization reactions. For instance, intramolecular Heck reactions form five-membered rings with >80% yields. Its rigidity also templates β-turn structures in peptidomimetics, validated by X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.